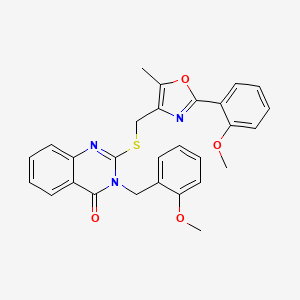

![molecular formula C9H11BrO B2492361 {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene CAS No. 122775-16-0](/img/structure/B2492361.png)

{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene" involves multiple steps, starting from simpler brominated and ethoxymethylated precursors. A notable method is the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, achieved in five steps from (3-bromo-4,5-dimethoxyphenyl)methanol, demonstrating the compound's complexity and the intricate approach required for its synthesis (Akbaba et al., 2010).

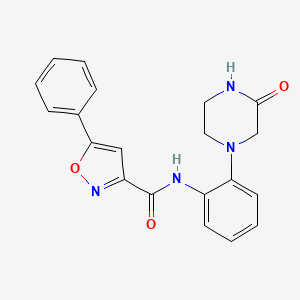

Molecular Structure Analysis

The molecular structure of "this compound" and its derivatives is characterized by the presence of bromo, ethoxy, and methyl groups attached to a benzene ring. The X-ray crystallography studies of related compounds, such as (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, reveal the precise spatial arrangement of these groups, indicating slight dihedral angles between the benzene rings and demonstrating the compound's planar nature (Fun et al., 2008).

Chemical Reactions and Properties

The compound and its related derivatives participate in various chemical reactions, including bromination, ethoxylation, and methylation, which significantly influence their chemical behavior. These reactions are crucial for modifying the compound's properties and for the synthesis of complex molecules with desired functional groups.

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as solubility, melting point, and crystalline structure, are determined by the nature of the substituents on the benzene ring. The crystalline structure, in particular, is influenced by intermolecular interactions, including hydrogen bonding and π-π interactions, which are evident in compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate (Suchetan et al., 2016).

Applications De Recherche Scientifique

Chromatographic Separation

Jiang Qin (2005) introduced a gas chromatography (GC) method for the separation and determination of position isomers of 1-(2-bromo-ethoxy)-2-methyl-benzene, achieving best resolution on a non-polarity column. This method is significant for the purification and analysis of similar compounds (Qin, 2005).

Synthesis of Isoindoles

Minami Kuroda and K. Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles from 2-(dialkoxymethyl)phenyllithium compounds, which include derivatives of the specified compound. This synthesis route opens pathways for producing a variety of complex organic structures (Kuroda & Kobayashi, 2015).

Natural Product Synthesis

Yusuf Akbaba et al. (2010) accomplished the first total synthesis of a biologically active natural product starting from a similar compound. This synthesis is pivotal for exploring the potential of such compounds in pharmaceutical applications (Akbaba et al., 2010).

Hetero-Diels-Alder Additions

J. Zhuo, H. Wyler, and K. Schenk (1995) explored the cycloadditions of α,β-unsaturated-acyl cyanides with 1-bromo-2-ethoxyethene derivatives. This research is crucial for understanding the reactivity of such compounds in complex organic reactions (Zhuo, Wyler, & Schenk, 1995).

Bromophenol Synthesis from Red Algae

Shuju Guo et al. (2011) synthesized bromophenols, including derivatives of the compound , from red marine algae. This research highlights the potential of marine sources for synthesizing complex brominated compounds (Guo et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as brominated aromatic compounds, often interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

This involves the bromine atom in the compound interacting with an electron-rich site on the target molecule .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Brominated compounds often participate in various biochemical reactions, including those involving halogenation and oxidation .

Pharmacokinetics

Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups like the bromo group can influence these properties .

Result of Action

Brominated aromatic compounds can have a variety of effects depending on their specific targets and mode of action .

Safety and Hazards

Propriétés

IUPAC Name |

(2-bromo-1,1,2,2-tetradeuterioethoxy)methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2/i6D2,7D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOHDAGPWDEWIB-KXGHAPEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

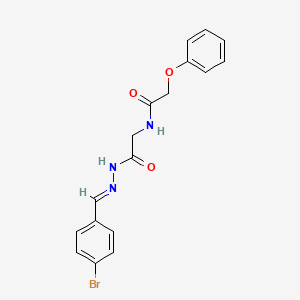

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

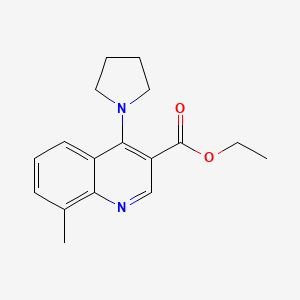

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)